molecular formula C10H11N3OS B2809246 5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine CAS No. 76784-70-8

5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine

Cat. No. B2809246
CAS RN: 76784-70-8
M. Wt: 221.28
InChI Key: OYNCXTKLAZBINA-UHFFFAOYSA-N
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Description

5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine is a chemical compound with the CAS Number: 76784-70-8 . It has a molecular weight of 221.28 and its IUPAC name is 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine . The compound’s linear formula is C10H11N3OS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3OS/c1-7(9-12-13-10(11)15-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) . This code provides a standard way to encode the compound’s molecular structure using text. The SMILES representation is CC(C1=NN=C(S1)N)OC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.28 . Its molecular formula is C10H11N3OS . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Structural and Interaction Analysis

Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including structural determination and analysis of noncovalent interactions, provides foundational insights into the chemical behavior and potential applications of similar thiadiazole derivatives. These studies reveal the importance of halogen substitutions in influencing the strength and nature of intra- and intermolecular interactions, a factor that could be relevant for designing thiadiazole-based compounds with desired physical and chemical properties (El-Emam et al., 2020).

Chemical Reactivity and Synthesis

Investigations into the reactivity of thiadiazole derivatives, such as the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, shed light on the synthetic versatility of these compounds. These studies illustrate the potential for thiadiazole derivatives to participate in a wide range of chemical transformations, leading to diverse heterocyclic structures that could have applications in drug development and material science (Maadadi et al., 2016).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(9-12-13-10(11)15-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCXTKLAZBINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327994
Record name 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine

CAS RN

76784-70-8
Record name 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1,000 milliliter, 3-neck flask equipped with a Claisen adaptor, paddle stirrer, thermometer, addition funnel and condenser, was charged with 100 grams (0.602 moles) of 2-phenoxypropanoic acid, (54.8 grams, 0.602 mole) of thiosemicarbazide and 300 ml. of dioxane. The slurry was heated to 85° C. and the addition funnel was charged with phosphorous oxychloride (POCl3). The POCl3 was slowly added (for 70 minutes) while maintaining the temperature within 90°-95° C., and then stirred for an additional 20 minutes. It was refluxed for 105 minutes and cooled. The flask was evacuated by using a water aspirator to remove volatiles (HCl, POCl3 and some dioxane), leaving a viscous residue to which 400 ml of water was added and the residue emulsified. A 50 percent solution of NaOH was added until the pH of the solution was 10, and a solid precipitate formed. The solid precipitate was filtered off, washed with water, air dried, then dried in a vacuum oven at 60° C. to a granular grey solid which was recrystallized from H2O/ethanol mixture, filtered and then dried in a vacuum oven at 60° C. to white needles of 5-(1-phenoxyethyl)-2-amino- 1,3,4-thiadiazole. (Melting point 157°-167° C.).
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